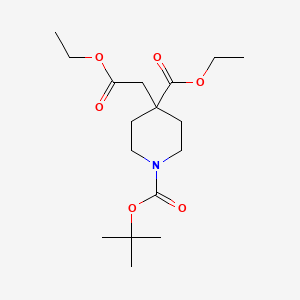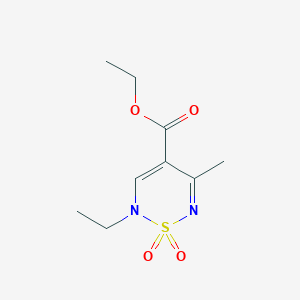
1-terc-butil 4-etil 4-(2-etoxi-2-oxoetil)piperidina-1,4-dicarboxilato
Descripción general
Descripción
1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate is a complex organic compound with a molecular structure that includes a piperidine ring, ethyl and tert-butyl groups, and an ethoxy-oxoethyl moiety
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential medical applications include the development of new drugs, particularly those targeting neurological disorders or inflammation, given the compound's structural features.
Industry: In industry, this compound could be used in the production of advanced materials, coatings, and other high-performance products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with piperidine and sequentially introduce the ethyl and tert-butyl groups through controlled reactions. The ethoxy-oxoethyl group is then added using appropriate reagents and conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Mecanismo De Acción
The mechanism by which 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A related compound with a similar structure but differing in the ring system.
Ethyl 2-(1-Boc-4-piperidylidene)acetate: Another compound with a piperidine ring and similar functional groups.
Uniqueness: 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate is unique due to its specific combination of functional groups and the presence of both ethyl and tert-butyl substituents, which can influence its reactivity and biological activity.
This comprehensive overview highlights the importance and versatility of 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6/c1-6-22-13(19)12-17(14(20)23-7-2)8-10-18(11-9-17)15(21)24-16(3,4)5/h6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLSDSEEKQYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133220 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-(2-ethoxy-2-oxoethyl)-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867009-56-1 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-(2-ethoxy-2-oxoethyl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867009-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-(2-ethoxy-2-oxoethyl)-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)


![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)
![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)



![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)

![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)
